

p-NCS-Bz-NODA-GA: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *p*-NCS-Bz-NODA-GA

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An In-depth Technical Overview of the Bifunctional Chelator for Advanced Radiopharmaceutical Development

This technical guide provides a comprehensive overview of the bifunctional chelator **p-NCS-Bz-NODA-GA**, designed for researchers, scientists, and drug development professionals. This document outlines its chemical properties, detailed experimental protocols for bioconjugation and radiolabeling, and its application in targeting critical signaling pathways in oncology.

Core Properties of p-NCS-Bz-NODA-GA

The compound p-isothiocyanatobenzyl-NODA-GA, commonly abbreviated as **p-NCS-Bz-NODA-GA**, is a bifunctional chelator integral to the development of targeted radiopharmaceuticals for imaging and therapy. Its structure features a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core, which serves as a highly efficient chelating agent for various trivalent metal ions, notably Gallium-68 (^{68}Ga). The molecule is functionalized with a p-isothiocyanatobenzyl (NCS) group, enabling covalent conjugation to primary amines on biomolecules such as peptides and antibodies.

Property	Value	Reference
CAS Number	1660127-21-8	[1][2][3][4][5][6][7]
Molecular Weight	521.59 g/mol	[1][2][8]
Molecular Formula	C ₂₃ H ₃₁ N ₅ O ₇ S	[1][2][8]
Appearance	White to yellowish powder	[8]
Reactivity	The isothiocyanate (-NCS) group specifically reacts with primary amines (e.g., lysine residues) on peptides and antibodies to form a stable thiourea bond.	[8]

Experimental Protocols

The following protocols are detailed methodologies for the conjugation of **p-NCS-Bz-NODA-GA** to a monoclonal antibody and a peptide, followed by radiolabeling with Gallium-68. These protocols are synthesized from established methodologies for similar bifunctional chelators and are intended as a comprehensive guide.

Protocol 1: Conjugation of p-NCS-Bz-NODA-GA to a Monoclonal Antibody

This protocol describes the covalent attachment of **p-NCS-Bz-NODA-GA** to a monoclonal antibody (mAb), such as Trastuzumab, which targets the HER2 receptor.

Materials:

- Monoclonal Antibody (e.g., Trastuzumab)
- **p-NCS-Bz-NODA-GA**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), metal-free

- Phosphate-Buffered Saline (PBS), pH 7.4, metal-free
- Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
- Ultrafiltration device (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

- Antibody Preparation:
 - If necessary, exchange the antibody buffer to 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using an ultrafiltration device.
 - Adjust the antibody concentration to 2-5 mg/mL.
- **p-NCS-Bz-NODA-GA** Solution Preparation:
 - Immediately prior to use, dissolve **p-NCS-Bz-NODA-GA** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **p-NCS-Bz-NODA-GA** solution to the antibody solution.
 - Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
- Purification of the Conjugate:
 - Remove unreacted chelator and DMSO by SEC using a PD-10 column pre-equilibrated with metal-free PBS (pH 7.4).
 - Collect the protein-containing fractions.
 - Concentrate the purified mAb-NODA-GA conjugate using an ultrafiltration device.
- Characterization:
 - Determine the protein concentration using a standard protein assay (e.g., BCA assay).

- Determine the chelator-to-antibody ratio using MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a suitable metal ion.

Protocol 2: Conjugation of p-NCS-Bz-NODA-GA to a GRPR-Targeting Peptide

This protocol details the conjugation of **p-NCS-Bz-NODA-GA** to a peptide targeting the Gastrin-Releasing Peptide Receptor (GRPR).

Materials:

- GRPR-targeting peptide with a primary amine (e.g., Ser-Ser-RM2)
- **p-NCS-Bz-NODA-GA**
- Anhydrous Dimethylformamide (DMF)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.5), metal-free
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Lyophilizer

Procedure:

- Peptide Preparation:
 - Dissolve the GRPR-targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).
- **p-NCS-Bz-NODA-GA** Solution Preparation:
 - Dissolve **p-NCS-Bz-NODA-GA** in a minimal volume of anhydrous DMF.
- Conjugation Reaction:
 - Add a 1.5-fold molar excess of the **p-NCS-Bz-NODA-GA** solution to the peptide solution.
 - Allow the reaction to proceed for 2 hours at room temperature.

- Purification of the Conjugate:
 - Purify the peptide-NODA-GA conjugate by RP-HPLC.
 - Lyophilize the pure fractions to obtain the final product.
- Characterization:
 - Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

Protocol 3: Radiolabeling of NODA-GA Conjugates with Gallium-68

This protocol outlines the chelation of Gallium-68 to the NODA-GA-conjugated biomolecule.

Materials:

- NODA-GA-conjugated antibody or peptide
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl for elution
- Sodium acetate buffer (1 M, pH 4.5), metal-free
- C18 Sep-Pak cartridge
- Radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC system

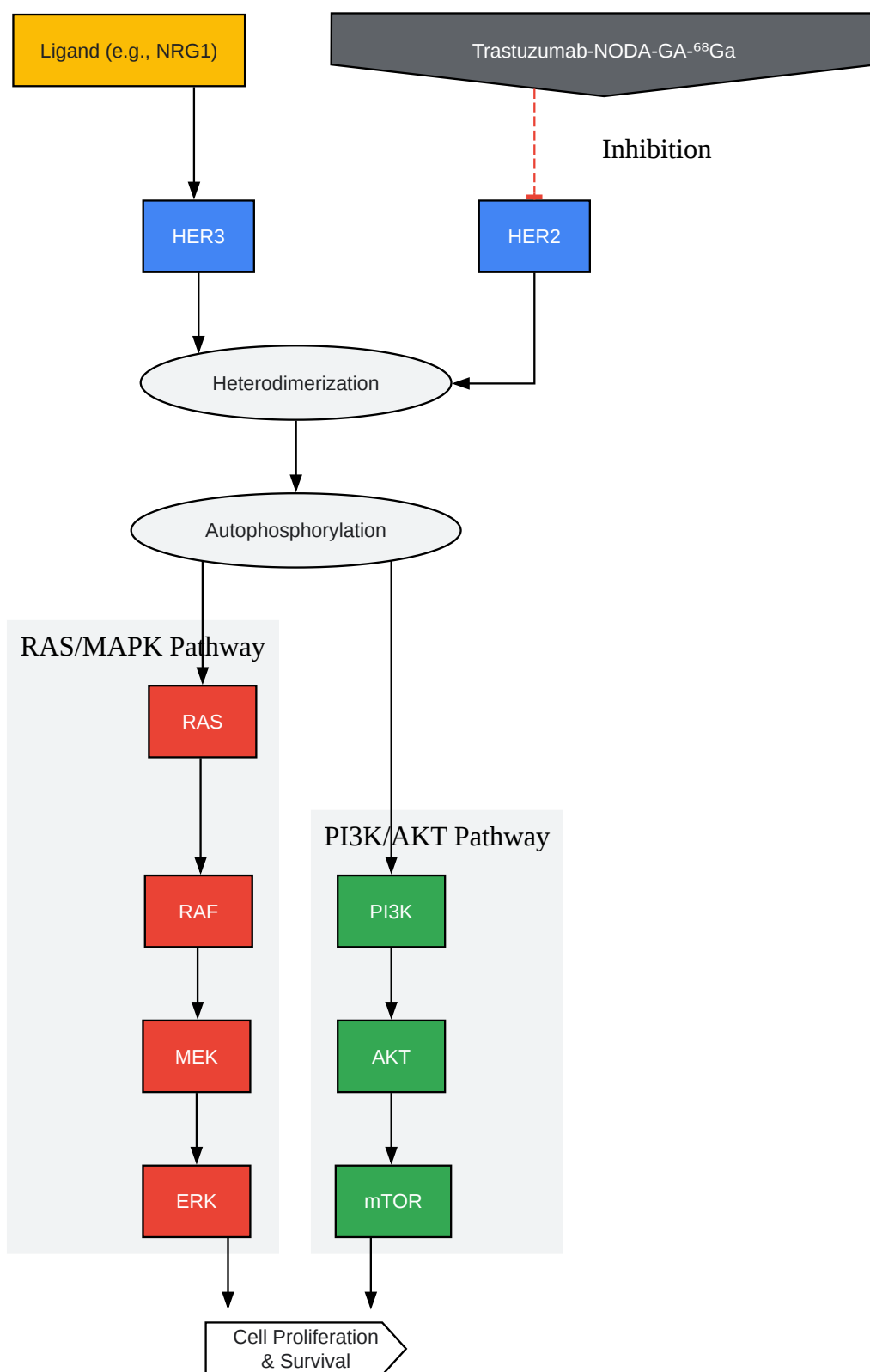
Procedure:

- ^{68}Ga Elution:
 - Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain the $^{68}\text{GaCl}_3$ solution.
- Radiolabeling Reaction:

- In a sterile, metal-free reaction vial, add 10-50 µg of the NODA-GA-conjugated biomolecule.
- Add sodium acetate buffer to adjust the pH to between 3.5 and 4.5.
- Add the $^{68}\text{GaCl}_3$ eluate (50-200 MBq) to the reaction vial.
- Incubate at room temperature for 10-15 minutes. For some conjugates, heating to 40-95°C for 5-15 minutes may improve radiochemical yield.
- Purification of the Radiolabeled Product:
 - Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ^{68}Ga .
- Quality Control:
 - Determine the radiochemical purity by radio-TLC or radio-HPLC.

Signaling Pathway Visualization

The following diagram illustrates the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, a critical pathway in breast cancer that can be targeted by radiolabeled antibodies. Trastuzumab, when conjugated to **p-NCS-Bz-NODA-GA** and labeled with a radionuclide, can be used for imaging HER2-positive tumors.



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HER2 Signaling Pathway and Inhibition by a Radiolabeled Antibody.

This guide provides foundational information for the application of **p-NCS-Bz-NODA-GA** in the development of novel radiopharmaceuticals. The provided protocols should be adapted and optimized for specific biomolecules and research applications.

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